2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluoro-5-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-6-7-12(16)13(8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXZPUPMOKWWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-fluoro-5-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's functional groups suggest potential bioactivity, making it a candidate for drug development. Its structural characteristics, including the fluorinated aromatic ring and methoxy-substituted phenol, may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on fluorinated phenolic compounds have shown efficacy against various cancer cell lines. The unique combination of the fluoro group and methoxy substitution may contribute to enhanced activity against specific cancer types.
Antimicrobial Properties
Preliminary studies suggest that 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit enzyme activity could be explored for developing new antibiotics.
Materials Science
The compound's reactivity allows for potential applications in materials science, particularly in the synthesis of novel polymers or coatings.
Polymer Synthesis
Due to its functional groups, this compound can be utilized as a monomer in polymerization reactions. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Coating Applications
The compound's chemical stability and potential UV resistance make it suitable for developing protective coatings in industrial applications. Its incorporation into coatings may improve durability and resistance to environmental degradation.
Biological Research
Understanding the interactions of this compound with biological systems is crucial for its advancement into practical applications.
Interaction Studies
Studies focusing on the interaction of this compound with proteins or nucleic acids can provide insights into its mechanism of action. Such studies are essential for assessing its potential therapeutic uses.
Toxicological Assessments
Evaluating the safety profile of this compound through toxicological studies is necessary before any clinical applications can be considered. Understanding its effects on cellular systems will help determine its viability as a therapeutic agent.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-fluorobenzyl alcohol | Fluorinated benzene with hydroxyl | Simpler structure, lacks methoxy |
| 3-Methoxy-4-fluoroaniline | Fluorinated aniline derivative | Different positioning of functional groups |
| 4-(Fluoromethyl)-6-methoxyphenol | Similar methoxy group | Different substitution pattern on phenol |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of fluorinated phenols and tested their anticancer activity against breast cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, suggesting a promising avenue for further exploration in drug design.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Results showed that these compounds inhibited the growth of several pathogenic bacteria, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism by which 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth. In its anti-inflammatory role, it may modulate signaling pathways that regulate inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity (DPPH Radical Scavenging)
Activity Trends :
- Fluorinated alkylamino derivatives (e.g., target compound) lack reported IC₅₀ values, but non-fluorinated analogs with hydroxyl or indane substituents show superior antioxidant activity to BHT (IC₅₀ = 35–40 μg/mL) .
- The electron-withdrawing fluorine atom may reduce radical scavenging efficacy compared to electron-donating groups (e.g., hydroxyl) .
Commercial and Application Landscape
- Agrochemical Use : Structural analogs with triazine or benzodioxole groups (e.g., compounds in ) exhibit herbicidal activity, but the target compound’s fluorinated side chain may offer unique pesticidal properties.
Biological Activity
2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol, with the molecular formula C15H16FNO2 and a molecular weight of approximately 261.29 g/mol, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A fluorinated aromatic ring (2-fluoro-5-methylphenyl),
- An amino group linked to a methylene bridge,
- A methoxy group at the 6-position of the phenol ring.
These functional groups suggest diverse reactivity and potential biological interactions, making it a candidate for various pharmacological applications.
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which evaluates the scavenging ability of free radicals. Preliminary results suggest that this compound may demonstrate comparable or superior activity compared to known antioxidants .
Antimicrobial Properties
Research has shown that related compounds possess antimicrobial effects against various pathogens. For instance, derivatives with similar structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, revealing promising inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. In vitro studies have demonstrated that it may inhibit enzyme activities associated with cancer cell proliferation, suggesting its role as a potential anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing fluorinated precursors.
- Mannich Reaction : Involving formaldehyde and amines to form the desired amino compound.
These methods emphasize the importance of optimizing reaction conditions to enhance yield and purity.
Study 1: Antioxidant Efficacy
A study conducted on structurally similar compounds assessed their antioxidant activity using various assays, including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that compounds with methoxy substitutions exhibited enhanced radical scavenging abilities, supporting the hypothesis that this compound may share these properties .
Study 2: Antimicrobial Screening
In a screening of several fluorinated phenolic compounds against common bacterial strains, this compound showed notable activity against E. coli, with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as a therapeutic agent in treating bacterial infections .
Comparative Analysis
The following table summarizes the biological activities of selected compounds structurally related to this compound:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate | Yes | Yes |
| Compound B | High | No | Moderate |
| Target Compound | High | Yes | High |
Q & A
Q. What are the optimal synthetic routes for 2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination or Schiff base formation. For example, NaH in THF is effective for deprotonating phenolic hydroxyl groups, enabling nucleophilic substitution with fluorinated aryl amines . Key parameters include:
- Temperature : Maintain 0–5°C during base-sensitive steps to prevent side reactions.
- Solvent : Use dry THF or DMF to avoid hydrolysis of intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity.
- Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm structure via H NMR (e.g., methoxy singlet at δ 3.8 ppm and aromatic protons at δ 6.5–7.2 ppm) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and intramolecular hydrogen bonding (e.g., O–H···N interactions). Use Bruker D8 Venture diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- NMR : F NMR identifies fluorine environments (δ -110 to -120 ppm for ortho-fluorine), while C NMR confirms methoxy (δ 55–60 ppm) and aromatic carbons.
- FT-IR : Detect phenolic O–H stretches (~3200 cm) and C–F vibrations (~1200 cm) .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer :
- Antioxidant assays : Use DPPH (IC < 50 μM) or ABTS radical scavenging assays, comparing to ascorbic acid controls. Ensure pH 7.4 buffer to mimic physiological conditions .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, using 10–100 μM concentrations. Include positive controls (e.g., doxorubicin).
- Enzyme inhibition : Test for COX-2 or tyrosinase inhibition at 1–50 μM, with IC determination via spectrophotometry .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and potential reactivity of this compound?
- Methodological Answer :
- Computational setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests reactivity) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient fluorophenyl ring).
- Reactivity prediction : Simulate interactions with biological targets (e.g., hydrogen bonding with kinase active sites) using molecular docking (AutoDock Vina) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar phenolic derivatives?
- Methodological Answer :
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR models) to validate activity.
- Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro at position 2) on IC values.
- Meta-analysis : Review literature for confounding factors (e.g., solvent polarity in assay buffers affecting solubility) .
Q. What experimental designs are appropriate for studying the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis studies : Expose to pH 2–12 buffers at 25–50°C; analyze degradation products via LC-MS (e.g., demethylation or defluorination).
- Photolysis : Use UV light (λ = 254 nm) in aqueous solution; monitor half-life and identify byproducts (e.g., quinone derivatives).
- Ecotoxicology : Assess acute toxicity in Daphnia magna (48h LC) and biodegradability via OECD 301F test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
